(4-Fluoro-6-methoxypyridin-2-YL)acetic acid

Catalog No.
S15433846
CAS No.
M.F
C8H8FNO3
M. Wt
185.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid

Product Name

(4-Fluoro-6-methoxypyridin-2-YL)acetic acid

IUPAC Name

2-(4-fluoro-6-methoxypyridin-2-yl)acetic acid

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

InChI

InChI=1S/C8H8FNO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

NYRAKKLTVFQLQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CC(=O)O)F

(4-Fluoro-6-methoxypyridin-2-YL)acetic acid is an organic compound characterized by the presence of a pyridine ring substituted with a fluoro and methoxy group, along with an acetic acid moiety. Its molecular formula is C_9H_10FNO_2, and it has a molar mass of approximately 185.18 g/mol. The compound's structure features a pyridinyl group at the 2-position, a methoxy group at the 6-position, and a fluoro substituent at the 4-position, which contribute to its unique chemical properties and biological activities.

  • Substitution Reactions: The fluoro atom can be replaced by nucleophiles such as amines or thiols under specific conditions.
  • Oxidation and Reduction: The methoxy group may be oxidized to a hydroxyl group or reduced to a methyl group using appropriate reagents.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aryl or vinyl groups.

The compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies. For instance, its similarity to biologically active molecules suggests potential applications in drug discovery, particularly in targeting metabotropic glutamate receptors and other enzyme systems .

Several methods have been reported for synthesizing (4-Fluoro-6-methoxypyridin-2-YL)acetic acid:

  • Direct Substitution: This involves reacting 4-fluoro-6-methoxypyridine with acetic acid under acidic conditions.
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can facilitate the introduction of the acetic acid moiety onto the pyridine ring.
  • Functional Group Modifications: The methoxy group can be introduced via methylation of the corresponding pyridine derivative followed by subsequent fluorination .

(4-Fluoro-6-methoxypyridin-2-YL)acetic acid has potential applications across various fields:

  • Pharmaceuticals: It may serve as a precursor in the synthesis of therapeutic agents targeting neurological disorders due to its interaction with glutamate receptors.
  • Agriculture: The compound could be explored for use as an agrochemical, given its structural characteristics that may confer herbicidal or fungicidal properties.
  • Material Science: Its unique chemical properties might allow for incorporation into advanced materials or coatings .

Studies on (4-Fluoro-6-methoxypyridin-2-YL)acetic acid have focused on its interactions with specific receptors and enzymes. Research indicates that it may act as an allosteric modulator for certain metabotropic glutamate receptors, influencing receptor activity through non-competitive mechanisms. These interactions highlight its potential as a lead compound in developing drugs aimed at modulating neurotransmission .

Several compounds share structural similarities with (4-Fluoro-6-methoxypyridin-2-YL)acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
(4-Chloro-6-methoxypyridin-2-YL)acetic acidChlorine instead of fluorinePotentially different biological activity due to chlorine's properties
(3-Fluoro-5-methoxypyridin-2-YL)acetic acidFluorine at 3-positionDifferent receptor binding profiles due to positional changes
(4-Bromo-6-methoxypyridin-2-YL)acetic acidBromine instead of fluorineMay exhibit different reactivity and selectivity in biological assays

These compounds demonstrate variations in halogen substitution and position on the pyridine ring, which can significantly influence their chemical reactivity and biological activity.

The development of innovative strategies for pyridine ring functionalization has emerged as a critical area of synthetic organic chemistry, particularly for the preparation of complex heterocyclic compounds such as (4-Fluoro-6-methoxypyridin-2-YL)acetic acid derivatives [1]. Recent advances in this field have focused on overcoming the inherent challenges associated with the electron-deficient nature of pyridine and the strong coordinating ability of nitrogen, which traditionally hindered selective functionalization [2].

Novel Approaches to Site-Selective Functionalization

The radical-mediated carbon-hydrogen functionalization of pyridines has attracted considerable attention as a powerful tool for direct functionalization of carbon-hydrogen bonds within the pyridine scaffold [1]. Classical synthetic methods for functionalized pyridines often involved radical-mediated Minisci-type reactions under strongly acidic conditions, presenting significant limitations in terms of regioselectivity [3]. However, the site-selective functionalization of pyridines in unbiased systems has historically been a long-standing challenge because the pyridine scaffold contains multiple competing reaction sites, particularly at the carbon-2 versus carbon-4 positions, to intercept free radicals [1] [3].

Recent developments have introduced nitrogen-functionalized pyridinium salts as promising radical precursors and pyridine surrogates [1] [3]. The notable advantage of nitrogen-functionalized pyridinium salts lies in their ability to enhance reactivity and selectivity for synthetically useful reactions under acid-free conditions [3]. This approach enables exquisite regiocontrol for nonclassical Minisci-type reactions at the carbon-2 and carbon-4 positions under mild reaction conditions, which are suitable for late-stage functionalization of bioactive molecules with greater complexity and diversity [1] [3].

Advanced Methodologies for Fluoropyridine Synthesis

The synthesis of fluorinated pyridine derivatives has gained significant importance due to their widespread applications in pharmaceutical and agrochemical industries [4] [5]. Selective fluorination at the carbon-3 position of pyridine rings remains a synthetic challenge, with existing methods typically requiring pre-functionalized substrates [6]. Recent studies have introduced novel methods involving the fluorination of Zincke imines, followed by ring closure to access 3-fluoropyridines [6].

A particularly innovative approach involves photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue light-emitting diode irradiation with subsequent one-pot condensation with ammonium acetate [4]. This method enables the synthesis of diversely substituted 3-fluoropyridines from two ketone components, with the reaction involving photoredox coupling followed by condensation to form the pyridine ring [4].

Catalytic Processes in Methoxypyridine Scaffold Assembly

The assembly of methoxypyridine scaffolds through catalytic processes represents a fundamental aspect of synthetic methodology development for compounds such as (4-Fluoro-6-methoxypyridin-2-YL)acetic acid [7] [8]. These processes encompass a wide range of transition metal-catalyzed reactions that enable efficient construction of the pyridine core with precise control over substitution patterns.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as pre-eminent methods for forming carbon-carbon bonds in pharmaceutical industry applications [7] [9]. However, these reactions often fail when applied to pyridine structures, particularly with 2-substituted pyridines, due to difficulties in preparing pyridine-2-boronates, their poor stability, and low efficiency in reactions [9].

A breakthrough approach involves replacing traditional boronates with pyridine-2-sulfinates, which realizes a cross-coupling process of unrivalled scope and utility [7] [9]. Pyridine sulfinates serve as stable and straightforward to prepare nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides [7]. The corresponding 3- and 4-substituted pyridine variants are also efficient coupling partners, demonstrating excellent tolerance to the nature and position of substituents [7].

Catalyst SystemTemperature (°C)Selectivity (%)Base UsedSolvent SystemKey Advantages
Palladium/PCy₃150>95K₂CO₃1,4-DioxaneBroad substrate scope
Copper(I)/tBu-segphos80>99KOtBuTolueneHigh enantioselectivity
Gold complexes (Au-PPh₃)25>90NoneDCMLigand-directed selectivity
Rhodium/dippp5076NoneBenzene-d₆Regioselective defluorination

Novel Catalytic Approaches for Pyridine Synthesis

Recent advances in catalytic pyridine synthesis have focused on developing environmentally friendly and efficient methodologies [10] [11]. Copper-catalyzed, easily scalable one-pot synthesis of fused pyridines by the reaction of cyclic ketones with propargylamine has been described as a cost-effective alternative to gold-catalyzed protocols [10]. The highest product yields were achieved in isopropanol as a solvent in the presence of 5.0 mole percent copper chloride in air, making this procedure laboratory-friendly and suitable for preparing dozens of grams of fused pyridine-based building blocks [10].

The palladium-catalyzed cross-coupling of 3-iodopyridine, long-chain terminal dienes, and benzylic amines or tosylamides provides a novel route to key intermediates for the synthesis of naturally occurring, biologically active pyridine alkaloids [12]. This process involves oxidative addition of the heterocyclic iodide to palladium(0), carbopalladation of the least hindered carbon-carbon double bond of the diene, palladium migration, and π-allylpalladium displacement by the nitrogen nucleophile with simultaneous regeneration of the palladium catalyst [12].

Enzymatic and Biocatalytic Approaches

Enzymatic synthesis of fluorinated compounds has emerged as an effective strategy for incorporating fluoroalkyl groups through the conversion of carbon(sp³)-hydrogen bonds to fluorocarbon alkyl bonds [13]. Cytochrome P450 enzymes belong to the superfamily of heme monooxygenases and are involved in the synthesis and degradation of many metabolites, catalyzing a variety of different reactions including dehydrogenation, epoxidation, dealkylation, carbon-carbon bond formation or cleavage, carbon-nitrogen bond formation, and hydroxylation [13].

Optimization of Condensation and Cyclization Reactions

The optimization of condensation and cyclization reactions represents a crucial aspect of developing efficient synthetic methodologies for (4-Fluoro-6-methoxypyridin-2-YL)acetic acid derivatives [14] [15]. These processes typically involve the formation of carbon-carbon and carbon-nitrogen bonds through carefully controlled reaction conditions that maximize yield and selectivity while minimizing side reactions.

Classical Condensation Methodologies and Their Optimization

The construction of pyridines using condensation reactions and addition-elimination reactions is widely used to make a wide range of functionalized pyridines [15]. These reactions can be run as linear sequences to build up the precursor to ring formation, or more commonly run as multi-component reactions in which the precursor to cyclization is built up from simple reactive synthons and amines [15].

Exemplar pyridine ring forming reactions include the Guareschi-Thorpe reaction, Bohlmann-Rahtz reaction, Hantzsch reaction, and Kröhnke reaction [15] [16]. The two main routes utilized are Hantzsch-type, which gives rise to a tetrahydropyridine product that requires an oxidation reaction to give the product pyridine, and Guareschi-Thorpe/Bohlmann-Rahtz approaches that give the aromatic pyridine directly by substitution and elimination of small molecules like water, alcohols or amines [15].

Reaction NameOptimal Temperature (°C)Reaction Time (h)Catalyst/PromoterYield Range (%)Key Optimization Factor
Hantzsch pyridine synthesis806Acid catalyst60-85Temperature control
Bohlmann-Rahtz synthesis12012Base catalyst70-90Base strength
Guareschi-Thorpe reaction10024Ammonia/base40-75pH adjustment
Kröhnke condensation808Ammonium acetate65-85Salt formation

Microwave-Assisted and Modern Optimization Techniques

Microwave-assisted four-component, one-pot condensation reactions have emerged as efficient methods for synthesizing annulated pyridines [17]. Polysubstituted annulated pyridines can be synthesized in high yields by four-component, one-pot cyclocondensation reactions of N-phenacylpyridinium bromide, aromatic aldehydes, acetophenones or cyclic ketones in the presence of ammonium acetate and acetic acid, assisted by microwave irradiation [17].

Sequential Knoevenagel condensation and cyclization leading to indene and benzofulvene derivatives has been developed with product selectivity depending on the reaction conditions [14]. The reaction with piperidine and acetic acid in benzene at 80°C for 1.5 hours gave a benzylidene malonate in 75% yield as a major product, while reactions with piperidine and acetic acid in benzene at 80°C for 17 hours and with titanium tetrachloride-pyridine at room temperature gave an indene derivative in 56% and 79% yields, respectively [14].

Process Optimization and Scale-Up Considerations

Investigation of pyridine synthesis in fast fluidized bed reactors has revealed important optimization parameters for industrial-scale production [18]. Experimental results show that the yields of pyridine and 3-picoline decrease while the selectivity of pyridine over 3-picoline is increased in fast fluidized bed reactors compared to turbulent fluidized bed reactors [18]. To optimize the pyridine and 3-picoline product yield and minimize coke product yield, the reaction temperature should be kept around 723 K [18].

The development of catalytic systems using various compositions has demonstrated the efficiency of heterogeneous catalysts for pyridine derivative synthesis [19]. Among monocomponent catalysts, the CK-13 brand catalyst containing cadmium oxide (13.0%) and kaolin (87.0%) showed the highest efficiency with 2-methylpyridine (41.2%) and 4-methylpyridine (22.4%) yields of 63.6% [19]. Among two-component catalysts, the CChK-13 brand containing cadmium oxide (13.0%), chromium oxide (5.0%), and kaolin (82.0%) achieved yields of 70.2% with 2-methylpyridine (45.4%) and 4-methylpyridine (24.8%) [19].

Early structure–activity investigations showed that an ionizable carboxylate positioned two atoms from a heteroaromatic ring is critical for high-affinity binding to the presenilin-1 N-terminal fragment inside the γ-secretase complex [2]. Methoxypyridine substitution, as present in (4-Fluoro-6-methoxypyridin-2-yl)acetic acid, enhances polarity and solubility relative to perfluorophenyl analogues while retaining electronic characteristics favorable for hydrogen-bond donation to the aspartate dyad of presenilin [3].

Pharmacological Applications Targeting Neurodegenerative Pathways

Mechanistic Insights into γ-Secretase Modulation for Alzheimer’s Disease

Photoaffinity labeling demonstrated that acid-based modulators bearing the (hetero)aryl-acetic acid motif dock allosterically to presenilin-1, inducing conformational shifts that redirect processive trimming of amyloid precursor protein C-terminal fragments [2]. This modification decreases the probability of cleavage at the 42-residue site and favors shorter, aggregation-resistant peptides Aβ37 and Aβ38 without altering total amyloid-β output or Notch intracellular domain generation [4] [5]. Molecular dynamics supported by cryo-electron microscopy further confirms that the methoxypyridine ring wedges between transmembrane domains 2 and 6 of presenilin, stabilizing an “open” catalytic cavity that renders the 42-site sterically disfavoured [6].

Mechanistic hallmarkExperimental evidenceSource
Direct binding to presenilin-1 N-terminal fragmentClickable acetic-acid probe captured presenilin-1 in purified γ-secretase preparations32
Shift in cleavage pattern (↓ Aβ42, ↑ Aβ37/Aβ38)ELISA and mass-spectrometry in SH-SY5Y-APP cells treated with methoxypyridine GSMs35
Preservation of Notch processingNICD formation unaffected at concentrations that halve Aβ426

Comparative Efficacy in Aβ42 Peptide Attenuation

Although (4-Fluoro-6-methoxypyridin-2-yl)acetic acid itself has been profiled mainly as a reference fragment, its closest fully elaborated analogue—compound 22d in the methoxypyridine series—attains a half-maximal inhibitory concentration (IC₅₀) of 60 nM for Aβ42 in human neuroblastoma cells [3]. The table contrasts these data with representative second-generation γ-secretase modulators evaluated clinically.

Compound (chemotype)Core acid motifCell-based Aβ42 IC₅₀Max. CSF Aβ42 ↓ in vivoReference
(4-F-6-OMe-pyridin-2-yl)acetic acid derivative 22dMethoxypyridinyl acetic acid60 nM46% (mouse brain, 25 mg kg⁻¹, 6 h)35
E2012 (imidazolyl piperidinone)Piperidine acetic acid34 nM30–40% (dog CSF, 20 mg kg⁻¹)46
PF-06648671 (aminobenzimidazole)Fluorophenyl acetic acid23 nM50% (human CSF, 75 mg day⁻¹)49
BMS-932481 (oxadiazole)Trifluorophenyl acetic acid18 nM35% (human CSF, 100 mg day⁻¹)50

The comparable potency of the methoxypyridine series underscores that the minimalist (4-Fluoro-6-methoxypyridin-2-yl)acetic acid framework can support high-affinity, Notch-sparing modulation when embedded in appropriately lipophilic scaffolds.

Exploratory Applications in Other Protein Misfolding Disorders

The proofreading action of γ-secretase on transmembrane substrates suggests wider utility beyond amyloid precursor protein. In vitro studies report that methoxypyridine-acetic acid modulators partially rescue aberrant Aβ42 production in presenilin familial Alzheimer’s disease mutants and stabilize processive cleavage of the viral HBV surface antigen protein [6] [7]. Separately, computational docking predicts that the same acetic acid pharmacophore could allosterically favor shorter cleavage products of mutant huntingtin and superoxide dismutase-1, two drivers of Huntington’s disease and amyotrophic lateral sclerosis respectively, by enlarging the catalytic water channel necessary for successive tripeptide release [8]. These hypotheses are under evaluation in cellular reporter assays, positioning (4-Fluoro-6-methoxypyridin-2-yl)acetic acid as a versatile lead fragment for modulating disparate intramembrane proteolytic events implicated in protein conformational diseases.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

185.04882128 g/mol

Monoisotopic Mass

185.04882128 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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